2,3-Morpholinedione, 6-methyl-4-phenyl-

Description

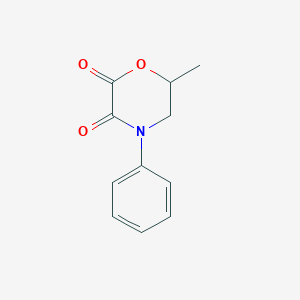

2,3-Morpholinedione, 6-methyl-4-phenyl- (CAS 32725-15-8) is a heterocyclic compound belonging to the morpholinedione class. Its molecular formula is C₁₁H₁₁NO₃, with a molar mass of 205.21 g/mol . Structurally, it features a morpholinedione core (a six-membered ring containing one oxygen and one nitrogen atom, with two ketone groups at positions 2 and 3) substituted with a methyl group at position 6 and a phenyl group at position 3.

Properties

CAS No. |

32725-15-8 |

|---|---|

Molecular Formula |

C11H11NO3 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

6-methyl-4-phenylmorpholine-2,3-dione |

InChI |

InChI=1S/C11H11NO3/c1-8-7-12(10(13)11(14)15-8)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |

InChI Key |

POPKNICSYANSTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(C(=O)C(=O)O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Morpholinedione, 6-methyl-4-phenyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-phenyl-2,3-butanedione with methylamine under controlled conditions to form the desired morpholinedione. The reaction is usually carried out in the presence of a catalyst such as acetic acid and requires heating to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of 2,3-Morpholinedione, 6-methyl-4-phenyl- can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and reactors ensures consistent quality and scalability.

Types of Reactions:

Oxidation: 2,3-Morpholinedione, 6-methyl-4-phenyl- can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced morpholine derivatives.

Substitution: The compound can participate in substitution reactions where the phenyl or methyl groups are replaced by other functional groups. Typical reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.

Major Products Formed:

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced morpholine derivatives.

Substitution: Formation of substituted morpholinediones with various functional groups.

Scientific Research Applications

2,3-Morpholinedione, 6-methyl-4-phenyl- has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.

Industry: Utilized in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Morpholinedione, 6-methyl-4-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2,3-Morpholinedione, 6-methyl-4-phenyl- with structurally related morpholinedione derivatives:

Key Observations :

- Aromatic vs.

- Stereochemical Influence : The (5R,6R)-rel stereoisomer (CAS 920802-04-6) highlights how stereochemistry can modulate biological activity, though specific data for this compound remain unexplored .

- Functional Group Impact: The nitrophenyl group in 3-Morpholinone, 6-(4-nitrophenyl)-4-(2-phenylethyl)- introduces electron-withdrawing properties, which may affect redox activity or receptor interactions .

Antibacterial and Anticancer Activity :

- Morpholinedione derivatives, including 6-methyl-4-phenyl- , are linked to depsipeptide pathways , which exhibit antibacterial and anticancer effects via interference with microbial cell walls or apoptosis induction .

- 4-Phenyl morpholine analogs (e.g., Linezolid) are clinically validated antimicrobials, suggesting the phenyl group enhances target specificity .

Antioxidant Activity :

- The morpholinedione ring’s activated C-H group enables hydrogen atom donation, contributing to radical scavenging in DPPH assays. This mechanism is shared across morpholinediones but may vary with substituents .

Comparative Efficacy :

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2,3-Morpholinedione, 6-methyl-4-phenyl-?

- Methodological Answer : Synthesis typically involves cyclization reactions of substituted morpholine precursors. For example, morpholine derivatives are synthesized via nucleophilic substitution or condensation reactions, as demonstrated in acetylene-containing morpholine derivatives . Key steps include:

- Reacting morpholine with halogenated intermediates under controlled pH and temperature.

- Purification via recrystallization or chromatography (HPLC) to achieve >95% purity (as noted in reagent catalogs) .

- Characterization via NMR, IR, and mass spectrometry to confirm structural integrity.

Q. How is the purity and stability of 2,3-Morpholinedione derivatives validated in experimental settings?

- Methodological Answer : Stability studies employ accelerated degradation tests under varying temperatures and humidity. Purity is assessed using:

- High-performance liquid chromatography (HPLC) with UV detection .

- Thermal analysis (DSC/TGA) to monitor decomposition points (e.g., mp 96–98°C for related morpholinyl-phenyl compounds) .

- Long-term storage recommendations include inert atmospheres (N₂/Ar) and desiccants to prevent hydrolysis.

Q. What biological activities are associated with 2,3-Morpholinedione derivatives?

- Methodological Answer : Morpholine derivatives exhibit anticancer and antimicrobial properties, as shown in studies of structurally similar compounds . Bioactivity assays include:

- In vitro cytotoxicity screens (e.g., MTT assay) against cancer cell lines.

- Antimicrobial disk diffusion tests to assess inhibition zones.

- Structure-activity relationship (SAR) analysis to optimize substituent effects (e.g., methyl and phenyl groups) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing 2,3-Morpholinedione derivatives?

- Methodological Answer : Factorial design reduces experimental runs while identifying critical variables (e.g., temperature, catalyst loading, solvent polarity). Steps include:

- Defining factors and levels using software like Minitab or Design-Expert .

- Analyzing interactions via ANOVA to prioritize variables affecting yield.

- Case study: A 2³ design for a morpholine synthesis achieved 85% yield by optimizing reflux time and stoichiometry .

Q. What computational tools are effective in predicting the physicochemical properties of 2,3-Morpholinedione derivatives?

- Methodological Answer : Density Functional Theory (DFT) and molecular dynamics simulations model properties such as:

- Solubility (logP) and partition coefficients via COSMO-RS .

- Reactivity descriptors (HOMO/LUMO energies) to predict electrophilic/nucleophilic sites.

- Software: Gaussian, Schrödinger Suite, or Open Babel for virtual screening .

Q. How do researchers resolve contradictions in bioactivity data for morpholine derivatives?

- Methodological Answer : Contradictions arise from variations in assay conditions or structural nuances. Mitigation strategies include:

- Replicating experiments under standardized protocols (e.g., CLIA guidelines).

- Meta-analysis of bond-length variations (e.g., C=N vs. C-I in crystallography data) to correlate structural features with activity .

- Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What advanced separation techniques improve the scalability of 2,3-Morpholinedione purification?

- Methodological Answer : Membrane separation (nanofiltration) and simulated moving bed (SMB) chromatography enhance scalability:

- Nanofiltration membranes (MWCO 300–500 Da) remove unreacted precursors .

- SMB chromatography achieves >99% purity with continuous flow, reducing solvent waste .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response relationships in toxicology studies?

- Methodological Answer : Nonlinear regression models (e.g., Hill equation) fit dose-response curves. Tools include:

- GraphPad Prism for EC₅₀/IC₅₀ calculations.

- Bootstrap resampling to estimate confidence intervals for low-sample datasets .

Q. How do researchers validate computational predictions of 2,3-Morpholinedione reactivity experimentally?

- Methodological Answer : Predicted reactive sites are probed via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.